N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate

Übersicht

Beschreibung

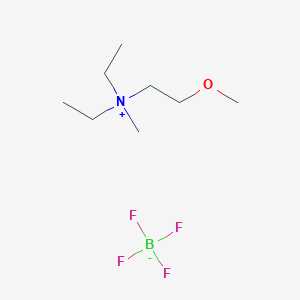

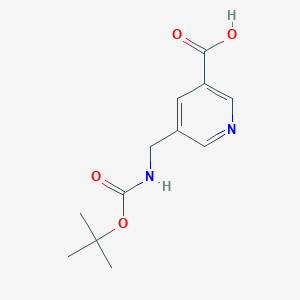

N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate, commonly known as DEME-TFSI, is a widely used ionic liquid in scientific research. It is a salt that is composed of a cation (DEME) and an anion (TFSI). DEME-TFSI is a colorless liquid that is highly soluble in water and has a low melting point. It is a versatile solvent that has been used in various scientific disciplines, including electrochemistry, materials science, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Electrochemical Properties for Capacitor Applications

N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate demonstrates notable electrochemical properties, making it a useful ionic liquid for electric double-layer capacitors (EDLCs). Its wide potential window and high ionic conductivity enhance the performance of EDLCs, especially in terms of capacity and durability at elevated temperatures (Sato, Masuda, & Takagi, 2004).

Synthesis of Hydroxamates

This compound facilitates the conversion of carboxylic acids to Weinreb amides and N-methoxy or N-benzoxyamides in high yields, showcasing its utility in organic synthesis. This process involves reactions with specific hydroxylamine hydrochlorides, highlighting its versatility in chemical transformations (Bailén, Chinchilla, Dodsworth, & Nájera, 2001).

Thermodynamic Properties in Mixture Systems

The compound forms binary mixture systems with γ-butyrolactone, displaying significant thermodynamic properties and intermolecular interactions. These systems are characterized by measured transport properties like viscosity and conductivity, offering insights into potential applications in fields requiring precise thermodynamic control (Zhang, Feng, Zhang, & Wei, 2021).

Glass Transitions in Mixed Solutions

In mixed solutions with water, N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate exhibits unique glass transitions. This property could be leveraged in materials science, particularly in the study and development of new materials with specific thermal properties (Imai, Abe, Miyashita, Goto, Matsumoto, & Yoshimura, 2010).

Hydrolysis and Material Compatibility

The compound's susceptibility to hydrolysis and interaction with different materials like glass and plastic has been studied. This research is crucial in understanding its stability and reactivity in various environments, impacting its handling and storage in laboratory settings (Saihara, Yoshimura, Fujimoto, & Shimizu, 2016).

Interaction with Hydrogen Bonds

The interaction of this compound with hydrogen bonds in ionic liquid-water mixtures at low temperatures has been explored. Such studies are significant for understanding the microscopic behavior of ionic liquids in various solvents, which can inform their use in chemical processes (Yoshimura, Goto, Abe, & Imai, 2009).

Eigenschaften

IUPAC Name |

diethyl-(2-methoxyethyl)-methylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO.BF4/c1-5-9(3,6-2)7-8-10-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAFCUDNRWHPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+](C)(CC)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630874 | |

| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate | |

CAS RN |

464927-72-8 | |

| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1603274.png)